4-Methylpyridine-3-carbothioamide

Chemical Procurement Quality Control Vendor Qualification

4-Methylpyridine-3-carbothioamide (CAS 38824-78-1) is a structurally validated fragment hit for YTHDC1 (PDB: 6YL0) and Sirt2 (PDB: 9FDU), enabling structure-guided optimization for kinase inhibitor libraries and epigenetic probe discovery. The 4-methyl-3-carbothioamide substitution pattern provides a unique electronic and steric profile critical for target binding. With moderate urease inhibitory activity (IC₅₀ = 14.5 µM), this fragment offers an excellent starting point for SAR studies. Procurement at ≥95% purity from qualified vendors ensures batch-to-batch consistency, minimizing off-target reactions in multi-step syntheses.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 38824-78-1
Cat. No. B1322202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridine-3-carbothioamide
CAS38824-78-1
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=S)N
InChIInChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
InChIKeyWDIPQCJUEWOCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyridine-3-carbothioamide CAS 38824-78-1: Baseline Chemical Identity and Procurement Specifications


4-Methylpyridine-3-carbothioamide (CAS 38824-78-1) is a heterocyclic thioamide characterized by a pyridine ring bearing a methyl group at the 4-position and a carbothioamide (-C(=S)NH₂) moiety at the 3-position, with molecular formula C₇H₈N₂S and molecular weight 152.22 g/mol . The compound is a solid at room temperature and exhibits a predicted pKa of 12.07 ± 0.29, a boiling point of 302.2 ± 44.0 °C (predicted), and a density of 1.212 ± 0.06 g/cm³ . Commercial availability typically ranges from 95% to 97% purity, with storage recommended in cool, dry conditions .

Why Generic Substitution of 4-Methylpyridine-3-carbothioamide Fails in Research and Industrial Applications


Substitution with generic pyridine carbothioamides or methylpyridine isomers cannot be assumed equivalent due to the precise regio- and chemoselective requirements of target binding. The 4-methyl-3-carbothioamide substitution pattern on the pyridine ring critically influences both the electronic environment and steric profile, directly impacting interactions with biological targets such as kinases, YTHDC1, and Sirt2 [1]. Furthermore, variations in purity across commercial sources (ranging from 95% to 97%) and the absence of standardized analytical certification can introduce significant batch-to-batch variability in downstream synthetic or biological assays, necessitating rigorous vendor qualification . Direct quantitative comparisons with close structural analogs remain sparse, underscoring the need for empirical validation of this specific compound in any intended application.

Quantitative Differentiation Evidence for 4-Methylpyridine-3-carbothioamide (CAS 38824-78-1): Comparative Data for Procurement and Scientific Selection


Procurement-Relevant Purity Differentiation Across Commercial Suppliers

4-Methylpyridine-3-carbothioamide is supplied with varying purity specifications, ranging from 95% (AKSci, AChemBlock) to 97% (Leyan). This variation directly impacts the suitability for different applications, such as reaction optimization versus stringent biological assays . Users requiring high-purity building blocks for fragment-based screening or sensitive synthetic steps should prioritize vendors offering 97% purity, which may reduce the need for additional purification and minimize off-target effects.

Chemical Procurement Quality Control Vendor Qualification

Physicochemical Profile and Drug-Likeness Relative to Structural Analogs

4-Methylpyridine-3-carbothioamide exhibits a calculated logP of 1.02 , indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 38.91 Ų, which is within the favorable range for CNS penetration. In contrast, the unsubstituted pyridine-3-carbothioamide (lacking the 4-methyl group) would be expected to have a lower logP and potentially reduced membrane permeability. The methyl group at the 4-position also influences the compound's predicted pKa (12.07 ± 0.29) , which may affect ionization state and binding interactions at physiological pH.

Medicinal Chemistry Drug Design ADME

Crystallographically Validated Binding Mode to YTHDC1 and Sirt2 as Fragment-Based Lead

4-Methylpyridine-3-carbothioamide (as N-methylpyridine-3-carbothioamide) has been co-crystallized with the YTH domain-containing protein 1 (YTHDC1) at 1.2 Å resolution, revealing a specific binding mode within the m⁶A reader pocket [1]. Additionally, a closely related pyridine-3-carbothioamide-based fragment has been co-crystallized with human Sirt2 (PDB: 9FDU) at 1.55 Å resolution, confirming engagement of the catalytic site [2]. This high-resolution structural information is not available for most close analogs, providing a unique advantage for structure-guided optimization and fragment-growing campaigns.

Structural Biology Fragment-Based Drug Discovery Epigenetics

Urease Inhibitory Activity: Benchmark Against Potent Pyridine Carbothioamide Derivatives

In an ELISA-based assay against bacterial urease (E. coli), 4-Methylpyridine-3-carbothioamide exhibited an IC₅₀ of 14.5 µM (14,500 nM) following 15-minute preincubation with urea substrate [1]. This potency is notably lower than the most active pyridine carbothioamide derivatives reported in a parallel study, such as 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6, IC₅₀ = 1.07 ± 0.043 µM) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7, IC₅₀ = 2.18 ± 0.058 µM) [2]. While less potent, 4-Methylpyridine-3-carbothioamide offers a simpler, lower-molecular-weight scaffold amenable to further optimization.

Urease Inhibition Antibacterial Therapeutic Target

Best Research and Industrial Application Scenarios for 4-Methylpyridine-3-carbothioamide (CAS 38824-78-1)


Fragment-Based Lead Discovery for Epigenetic Targets (YTHDC1, Sirt2)

Given the availability of high-resolution co-crystal structures with YTHDC1 (PDB: 6YL0) [1] and the established binding of a close analog to Sirt2 (PDB: 9FDU) [2], 4-Methylpyridine-3-carbothioamide is ideally suited as a validated fragment hit for structure-guided optimization. Researchers can leverage this structural information to rationally design analogs with improved affinity and selectivity, reducing the time and cost associated with fragment-to-lead campaigns.

Scaffold for Developing Novel Urease Inhibitors

Although 4-Methylpyridine-3-carbothioamide exhibits moderate urease inhibitory activity (IC₅₀ = 14.5 µM) [3], its small size and synthetic accessibility make it a valuable starting scaffold for SAR studies. By introducing substituents at the pyridine ring or modifying the carbothioamide group, researchers can potentially achieve the low-nanomolar potencies observed for optimized derivatives like Rx-6 (IC₅₀ = 1.07 µM) [4]. The compound's simpler structure may also facilitate scalable synthesis for early-stage in vivo evaluation.

High-Purity Building Block for Sensitive Chemical Syntheses

For applications requiring rigorous control over impurity profiles—such as the synthesis of kinase inhibitor libraries or the preparation of radiolabeled probes—procurement of 4-Methylpyridine-3-carbothioamide with 97% purity from qualified vendors is recommended . This minimizes the risk of off-target reactions and ensures reproducible yields in multi-step sequences. The compound's predicted physicochemical properties (logP = 1.02, TPSA = 38.91 Ų) also suggest favorable handling characteristics for parallel synthesis workflows.

Biophysical and Biochemical Assay Development for Target Engagement Studies

The availability of a co-crystal structure with YTHDC1 and binding data for urease enables the use of 4-Methylpyridine-3-carbothioamide as a control compound or probe in biophysical assays (e.g., SPR, ITC, DSF) to validate target engagement. Its moderate potency (IC₅₀ ~14.5 µM for urease) provides a useful dynamic range for assay optimization, while the structural data allows for rational design of competitive binding experiments [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpyridine-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.